molecular formula C14H19N3O2 B2596436 tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate CAS No. 2098029-44-6

tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

Cat. No. B2596436
CAS RN: 2098029-44-6
M. Wt: 261.325
InChI Key: SRIZJLFLOFAKKO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 . It is used in research and has been mentioned in various scientific studies .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19N3O2/c1-5-11-6-15-17(9-11)10-12-7-16(8-12)13(18)19-14(2,3)4/h1,6,9,12H,7-8,10H2,2-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 261.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound tert-Butyl 3-((4-ethynyl-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate plays a significant role in chemical synthesis, particularly in the formation of pyrazole derivatives. In a study, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting the versatility of pyrazole-based compounds in synthesizing biologically relevant molecules (Richter et al., 2009). Additionally, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in targeting mTOR through PROTAC molecules demonstrates the compound's utility in developing targeted cancer therapies (Zhang et al., 2022).

Catalysis and Rearrangements

The application extends to the study of catalysis and rearrangements, where this compound related compounds show promising reactivity. For instance, silylmethyl-substituted aziridine and azetidine compounds, which share structural similarities, demonstrate efficient reactions with nitriles and carbonyl substrates, leading to various cyclic products. These reactions underscore the potential of such compounds in synthetic organic chemistry, facilitating the synthesis of complex molecules with potential biological activity (Yadav & Sriramurthy, 2005).

Intermediates for Biologically Active Compounds

Furthermore, the compound and its derivatives serve as key intermediates in the synthesis of biologically active compounds. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, highlights the importance of this compound in medicinal chemistry (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 3-[(4-ethynylpyrazol-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-11-6-15-17(9-11)10-12-7-16(8-12)13(18)19-14(2,3)4/h1,6,9,12H,7-8,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIZJLFLOFAKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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